N,4-Dimethylaniline hydrochloride

Descripción

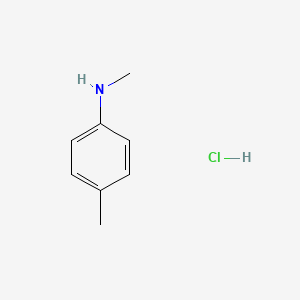

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJNYPNQRUQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483125 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-05-1 | |

| Record name | N,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of N,4-Dimethylaniline hydrochloride

Structural Dynamics, Synthetic Utility, and Physicochemical Characterization

Executive Summary

N,4-Dimethylaniline hydrochloride (also known as N-methyl-p-toluidine hydrochloride) is a specialized aromatic amine salt serving as a critical intermediate in organic synthesis and polymer chemistry.[1] Unlike its tertiary amine counterpart (N,N-dimethyl-p-toluidine), which is ubiquitous as a dental accelerator, the N-monomethyl variant offers distinct reactivity profiles due to the presence of a secondary amine proton. This guide provides a comprehensive technical analysis of its structure, synthesis, and applications, specifically designed for research and development professionals.

Chemical Identity & Structural Analysis[2]

The compound is the hydrochloride salt of N-methyl-p-toluidine. Its structure features a toluene core substituted at the para position with a methylamino group, which is protonated to form the chloride salt.

| Parameter | Technical Detail |

| IUPAC Name | N-Methyl-4-methylanilinium chloride |

| Common Synonyms | N-Methyl-p-toluidine HCl; N,4-Dimethylaniline HCl |

| CAS Number (Salt) | 2739-05-1 |

| CAS Number (Free Base) | 623-08-5 |

| Molecular Formula | C₈H₁₂ClN (C₈H₁₁N[2][3] · HCl) |

| Molecular Weight | 157.64 g/mol |

| SMILES | CC1=CC=C(C=C1)[NH2+]C.[Cl-] |

Structural Diagram & Protonation Equilibrium

The following diagram illustrates the equilibrium between the free base and the hydrochloride salt, highlighting the protonation site on the secondary nitrogen which confers water solubility and stability to the solid form.

Figure 1: Reversible protonation pathway transforming the lipophilic free base into the stable hydrochloride salt.

Physicochemical Profile

The hydrochloride salt represents a "storage-stable" form of the amine, preventing oxidation (darkening) common to the liquid free base.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Free base is a liquid (bp 212°C).[2] |

| Color | White to off-white | Darkens to brown/purple upon oxidation. |

| Melting Point | 126 – 130 °C | Diagnostic for purity; distinct from p-toluidine HCl (mp ~243°C). |

| Solubility | Soluble in water, ethanol, methanol | Ionic character allows aqueous processing. |

| pKa (Conjugate Acid) | ~5.3 (Predicted) | Weak base; protonated at physiological pH. |

| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) recommended. |

Synthesis & Reaction Mechanisms[4]

3.1 Synthesis Pathway

The industrial synthesis typically involves the methylation of p-toluidine followed by acidification. The use of phosphorus oxychloride (POCl₃) or zeolite catalysts optimizes the mono-methylation selectivity, minimizing the formation of the tertiary amine (N,N-dimethyl).

-

Methylation: p-Toluidine + Methanol (Acid Catalyst/High Temp) → N-Methyl-p-toluidine.

-

Salt Formation: N-Methyl-p-toluidine + HCl (conc.) → N-Methyl-p-toluidine HCl.

3.2 Redox Polymerization Mechanism

While the tertiary amine (DMPT) is the standard accelerator for benzoyl peroxide (BPO) systems, N-methyl-p-toluidine also participates in redox initiation, albeit with different kinetics due to the available N-H proton.

Figure 2: Redox initiation mechanism where the amine facilitates the decomposition of peroxide to generate active radical species.

Applications in Research & Industry

4.1 Organic Synthesis Intermediate

The secondary amine functionality makes N,4-dimethylaniline HCl a versatile scaffold:

-

Heterocycle Synthesis: Precursor for pyrazolo[3,4-d]pyrimidines via condensation reactions.

-

Nitrosation: Reacts with nitrous acid to form N-nitroso-N-methyl-p-toluidine, a pathway often studied in toxicology and dye chemistry.

-

Coupling Reactions: Used in the synthesis of azo dyes where the para position is blocked, forcing coupling to the ortho position or requiring displacement.

4.2 Polymerization Accelerator

In acrylic bone cements and dental resins, toluidine derivatives act as accelerators.[4] The N-methyl variant is less active than the N,N-dimethyl variant but is used when slower setting times or specific curing exotherms are required.

Analytical Characterization

To validate the identity of N,4-Dimethylaniline Hydrochloride, the following spectroscopic markers are definitive.

-

¹H NMR (DMSO-d₆ or D₂O):

-

δ 2.27 ppm (s, 3H): Methyl group on the aromatic ring (Ar-CH₃).

-

δ 2.86 ppm (s, 3H): Methyl group on the nitrogen (N-CH₃).

-

δ 7.0 - 7.5 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

-

Broad singlet (>8 ppm): Ammonium protons (-NH₂⁺-), visible in DMSO, exchanges in D₂O.

-

-

IR Spectroscopy:

-

2400–2700 cm⁻¹: Broad ammonium band (-NH₂⁺ stretching), distinguishing the salt from the free base.[5]

-

~1600, 1500 cm⁻¹: Aromatic ring skeletal vibrations.

-

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[6]

-

Specific Target Organ Toxicity: Methemoglobinemia (oxidation of hemoglobin).

-

Carcinogenicity: Suspected carcinogen (related to structurally similar o-toluidine and DMPT).

Handling Guidelines:

-

Engineering Controls: Always handle in a certified chemical fume hood. The salt form reduces vapor pressure but dust inhalation is a critical risk.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Storage: Keep in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive – store in amber vials.

-

Spill Response: Do not dry sweep. Dampen with water to avoid dust generation, then scoop into a hazardous waste container.

References

-

Sigma-Aldrich. N,4-Dimethylaniline hydrochloride Product Page (CAS 2739-05-1).Link[5]

-

PubChem. N-methyl-p-toluidine (Compound Summary). National Library of Medicine. Link

-

University of Minnesota. Synthetic Routes and Stability of N-Methyl-p-toluidine derivatives. (Experimental Section, p. S-10). Link

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of N,N-Dimethyl-p-toluidine. (Comparative structural toxicity data). Link

-

ChemicalBook. N-Methyl-p-toluidine Hydrochloride Properties and CAS Data.Link

Sources

- 1. 2408968-76-1|3-Fluoro-N,4-dimethylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-Methyl-p-toluidine 98 623-08-5 [sigmaaldrich.com]

- 3. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. certifico.com [certifico.com]

- 5. p-Toluidine Hydrochloride for Research [benchchem.com]

- 6. georganics.sk [georganics.sk]

Comprehensive Physicochemical Profiling of N,4-Dimethylaniline Hydrochloride

Executive Summary

N,4-Dimethylaniline hydrochloride (also known as

This technical guide provides an in-depth analysis of the compound's dissociation constants (pKa), solubility profiles, and structural determinants of basicity. It includes validated experimental protocols for pKa determination and elucidates the mechanistic causality behind its specific ionization behavior, distinguishing it from its tertiary amine congener,

Chemical Identity and Structural Analysis[2]

Precise identification is critical, as nomenclature in this class of compounds often leads to confusion between secondary and tertiary amines.

| Parameter | Details |

| IUPAC Name | |

| Common Name | |

| CAS Number | 623-08-5 (Free Base); Salt forms vary by stoichiometry |

| Molecular Formula | |

| Molecular Weight | 157.64 g/mol (HCl Salt); 121.18 g/mol (Free Base) |

| Structure | Secondary amine.[1][2][3] Para-substituted toluene core.[1] |

Structural Distinction

Unlike

Physicochemical Parameters: pKa and Dissociation[2][8][9]

The acid dissociation constant (

Quantitative Data

| Parameter | Value | Context |

| pKa (Conjugate Acid) | 5.26 ± 0.12 | Predicted value based on substituent effects [1, 2].[1] |

| Experimental Range | 5.1 – 5.4 | Consistent with |

| LogP (Free Base) | 2.81 | Indicates moderate lipophilicity of the neutral form [3].[1] |

| Solubility (Salt) | High (>50 mg/mL) | Freely soluble in water due to ionic character.[1] |

| Solubility (Base) | Low (<1 mg/mL) | Soluble in organic solvents (EtOH, DMSO).[1] |

Dissociation Equilibrium

In aqueous solution, the hydrochloride salt dissociates completely into the chloride anion and the N,4-dimethylanilinium cation. The cation then exists in equilibrium with the free base.

Key Insight: At physiological pH (7.4), the pH is significantly higher than the pKa (5.26).[1] Therefore, the equilibrium shifts heavily toward the neutral free base (unprotonated form), facilitating membrane permeability and lipophilic interactions.[1]

Caption: Dissociation pathway of N,4-Dimethylaniline HCl from solid salt to lipophilic free base.

Mechanistic Analysis of Basicity

Why does N,4-dimethylaniline exhibit a pKa of ~5.26? The value is a result of competing electronic effects on the nitrogen atom.

-

Base Strength Comparison:

-

Aniline (pKa 4.6): Low basicity due to resonance delocalization of the N-lone pair into the aromatic ring.[1]

- -Methylaniline (pKa 4.85): The N-methyl group exerts a positive inductive effect (+I), increasing electron density on the nitrogen and stabilizing the conjugate acid.[1]

- -Toluidine (pKa 5.08): The methyl group at the para position donates electron density via hyperconjugation and induction, further stabilizing the cation.[1]

-

N,4-Dimethylaniline (pKa ~5.26): Combines both the N-methyl (+I) and

-methyl (+I/Hyperconjugation) effects.[1] The additive electron-donating nature raises the pKa above that of both parent compounds [1, 5].[1]

-

-

Steric Factors: Unlike ortho-substituted anilines, the para-methyl group does not sterically hinder solvation of the ammonium cation.[1] This allows for efficient hydration, maintaining a higher basicity compared to sterically crowded isomers (e.g.,

-methyl-

Experimental Determination Protocol

To validate the pKa of N,4-dimethylaniline hydrochloride in a specific formulation, Potentiometric Titration is the gold standard method.[1] This protocol is self-validating through the use of derivative analysis.[1]

Materials

-

Analyte: ~100 mg N,4-Dimethylaniline HCl (Pure).

-

Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against KHP.

-

Solvent: Degassed deionized water (ensure

free to prevent carbonate error).[1] -

Instrumentation: Potentiometer with glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).

Workflow

Caption: Step-by-step workflow for the potentiometric determination of pKa.

Data Analysis (The Henderson-Hasselbalch Application)

For the titration of a weak acid (the ammonium salt) with a strong base:

Validation Step:

-

Identify the Equivalence Point (Ve) where the first derivative (

) is maximum.[1] -

The pKa corresponds to the pH at exactly 0.5 Ve (Half-Equivalence Point).[1]

-

Quality Control: The curve should be sharp and defined. If the jump is shallow, consider using a mixed solvent (e.g., 50% Ethanol) and correcting for the dielectric constant, although water is sufficient for pKa ~5.26.

Implications in Drug Development

Solubility and Formulation

Because the pKa (5.26) is lower than physiological pH (7.4), N,4-dimethylaniline exists primarily (>99%) in its neutral, uncharged form in the bloodstream.[1]

-

Consequence: High passive membrane permeability.[1]

-

Formulation: To maintain solubility in liquid formulations, the pH must be maintained below 4.0 (at least 1 unit below pKa) to ensure the ionized salt form predominates.[1]

Metabolic Stability

The N-methyl group is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes.[1] The electron-rich nature of the ring (due to the p-methyl group) makes the aromatic ring prone to electrophilic metabolic attack, potentially leading to reactive quinone-imine intermediates [4].

References

-

BenchChem. (2025). A Comparative Analysis of the Basicity of Ortho, Meta, and Para N-Methylated Toluidines. Retrieved from

-

LookChem. (2025).[1] N-Methyl-p-toluidine Chemical Properties and Predicted pKa. Retrieved from

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: N,4-Dimethylaniline.[1] PubChem CID 12165.[1] Retrieved from

-

Ataman Chemicals. (2025).[1][3] Toxicology and Metabolism of Methylated Anilines. Retrieved from

-

University of Calgary. (2013). Amines: Basicity and Substituent Effects. Department of Chemistry. Retrieved from

Sources

Technical Guide: UV-Vis Spectral Profiling of N,4-Dimethylaniline Hydrochloride

The following technical guide details the UV-Vis spectral characteristics of N,4-Dimethylaniline Hydrochloride (also known as N-methyl-p-toluidine hydrochloride). This analysis focuses on the critical spectral shifts induced by protonation and provides a robust framework for identification and quality control in drug development and organic synthesis.

Executive Summary & Core Spectral Logic

N,4-Dimethylaniline Hydrochloride (CAS: 540-23-8 for p-toluidine HCl analogue reference; Free base CAS: 623-08-5) exhibits a spectral profile distinct from its free base form due to the protonation of the secondary amine.

-

Primary Identification Marker: The complete disappearance of the auxochromic

transition band (typically ~290–310 nm in the free base) upon salt formation. -

Dominant Species: The hydrochloride salt spectrum mimics the electronic transitions of p-xylene (1,4-dimethylbenzene) rather than an aniline derivative, characterized by a hypsochromic (blue) shift.

-

Key Absorption Bands:

-

E-Band (Ethylenic): ~210–215 nm (Strong,

) -

B-Band (Benzenoid): ~260–265 nm (Weak, fine structure often visible,

)

-

Theoretical Framework: The Protonation Shift

The spectral utility of this compound lies in the "Acid-Shift" phenomenon. In the free base, the nitrogen lone pair participates in resonance with the aromatic ring (

Mechanism of Action

-

Free Base (N-Methyl-p-toluidine): Nitrogen acts as a strong auxochrome.

-

Result: Bathochromic shift (Red shift)

Absorption in near-UV/Visible (Yellowish color).

-

-

Hydrochloride Salt: Nitrogen becomes an ammonium cation (

). It exerts a weak inductive electron-withdrawing effect (-I) but zero resonance effect (+R).-

Result: Hypsochromic shift (Blue shift)

Spectrum reverts to "benzene-like" characteristics (Colorless).

-

Visualization of Electronic State Change

The following diagram illustrates the structural and electronic transition changes upon protonation.

Caption: Figure 1. Mechanistic pathway of spectral shift.[1] Protonation removes the nitrogen lone pair from the

Spectral Characteristics Data

The following table synthesizes the expected spectral data based on the removal of auxochromic conjugation.

| Parameter | Free Base (N,4-Dimethylaniline) | Hydrochloride Salt (Protonated) |

| Primary | 298–305 nm (Broad) | 260–264 nm (Weak, Fine Structure) |

| Secondary | 250 nm (Strong) | 208–212 nm (Strong) |

| Transition Type | ||

| Molar Absorptivity ( | High ( | Low (~200–500 |

| Visual Appearance | Pale yellow to brown oil | White crystalline solid (Colorless in solution) |

| Solvent Sensitivity | High (Solvatochromic) | Low (Dependent on pH stability) |

Critical Note: If you observe a peak >280 nm in your salt sample, it indicates hydrolysis (presence of free base). This is a common quality control failure in aqueous solutions.

Experimental Protocol: Comparative Validation

To rigorously characterize N,4-Dimethylaniline Hydrochloride, you must perform a "pH-Swing" experiment. This confirms the identity of the salt by observing the reversible spectral shift.

Reagents & Equipment

-

Solvent: 0.1 M HCl (for Salt state) and 0.1 M NaOH (for Free Base state). Avoid pure water as hydrolysis may yield a mixed spectrum.

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

-

Cuvettes: Quartz (1 cm pathlength) – Glass/Plastic absorb UV <300nm and are unsuitable.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Weigh 10 mg of N,4-Dimethylaniline Hydrochloride.

-

Dissolve in 100 mL of 0.1 M HCl . (Concentration

ppm). -

Rationale: The acid ensures the amine remains fully protonated.

-

-

Scan 1 (The Salt Spectrum):

-

Blank the instrument with 0.1 M HCl.

-

Scan the sample from 200 nm to 400 nm.

-

Expectation: No peaks above 270 nm. Fine structure visible around 260 nm.

-

-

In-Situ Deprotonation (The "Swing"):

-

Add 1-2 drops of 1.0 M NaOH directly to the cuvette (or prepare a separate alkaline dilution).

-

Mix gently. The pH must be > 10.

-

-

Scan 2 (The Free Base Spectrum):

-

Scan again from 200 nm to 400 nm.

-

Expectation: Immediate appearance of a broad, intense band centered at ~300 nm.

-

Data Interpretation Workflow

Caption: Figure 2. Decision tree for quality control analysis of N,4-Dimethylaniline Hydrochloride.

References

-

NIST Chemistry WebBook. (2025). UV-Vis Spectrum of Aniline and Derivatives. National Institute of Standards and Technology. [Link]

-

PubChem. (2025).[2] N-methyl-p-toluidine Compound Summary. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[2] (Standard reference for auxochromic shifts in aromatic amines).

- Perkampus, H. H. (1992). UV-VIS Spectroscopy and Its Applications. Springer-Verlag. (Detailed analysis of pH effects on aniline spectra).

Sources

Difference between N,4-Dimethylaniline hydrochloride and N,N-Dimethylaniline

This guide provides a comprehensive technical comparison between N,4-Dimethylaniline hydrochloride (also known as

These two compounds, while sharing similar nomenclature, represent fundamentally different chemical classes (

Executive Summary

-

N,4-Dimethylaniline Hydrochloride is the stabilized salt form of a secondary amine (

-methyl- -

N,N-Dimethylaniline is a tertiary amine liquid. It functions primarily as a reagent (acid scavenger, catalyst) or a substrate for dye synthesis. It lacks an N-H bond, preventing N-acylation/alkylation, but its open para-position makes it highly reactive toward electrophilic aromatic substitution (EAS).

Structural & Physicochemical Characterization

The distinct behaviors of these compounds stem from two structural variations: the substitution on the nitrogen atom (Secondary vs. Tertiary) and the substitution on the aromatic ring (para-Methyl vs. para-Hydrogen).

Physicochemical Comparison Table

| Feature | N,4-Dimethylaniline HCl | N,N-Dimethylaniline |

| Common Name | DMA, Dimethylaniline | |

| CAS Number | 623-08-5 (Free base); Salt varies | 121-69-7 |

| Chemical Class | Secondary ( | Tertiary ( |

| Formula | ||

| Physical State | Solid (Crystalline powder) | Liquid (Oily) |

| N-H Bond | Present (Latent nucleophile) | Absent |

| Para-Position | Blocked (Methyl group) | Open (Reactive to EAS) |

| pKa (Conj. Acid) | ~5.0 (Free base) | 5.15 |

| Solubility | Water, Methanol (Polar) | Organic solvents (Non-polar), Dilute Acid |

| Primary Role | Scaffold / Intermediate | Base / Catalyst / Solvent |

Structural Visualization

Figure 1: Structural classification highlighting the critical N-H bond in N,4-Dimethylaniline and the open para-position in N,N-Dimethylaniline.

Reactivity Profiles & Mechanistic Implications

A. N,4-Dimethylaniline HCl: The Nucleophilic Scaffold

Because this compound is a secondary amine salt, it must often be "free-based" (neutralized) in situ or prior to reaction to restore its nucleophilicity.

-

N-Functionalization (The "N-H" Advantage): Unlike N,N-DMA, this compound retains a hydrogen atom on the nitrogen. This allows it to undergo N-alkylation , N-acylation , or sulfonylation .

-

Application: Synthesis of complex heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) where the aniline nitrogen must bond to another carbon scaffold.

-

-

Ortho-Directed Substitution: The para-position is blocked by a methyl group. In Electrophilic Aromatic Substitution (EAS), the amino group directs incoming electrophiles to the ortho position exclusively.

-

Contrast: This prevents the formation of para-coupled byproducts, offering cleaner regioselectivity compared to unblocked anilines.

-

B. N,N-Dimethylaniline: The Base & Carbon Nucleophile

N,N-DMA lacks the N-H bond, meaning it cannot be acylated at the nitrogen. Its reactivity is dominated by its role as a base or a carbon nucleophile.

-

Acid Scavenger (The "Base" Role): Used widely to neutralize acid byproducts (e.g., HCl) generated during esterifications or silylations. Its tertiary nature prevents it from competing with the primary substrate for acylation.

-

Para-C Coupling (The Dye Precursor): The electron-rich nitrogen activates the benzene ring, specifically at the para-position.

-

Mechanism:[1] Reaction with phosgene or aldehydes yields triarylmethane dyes (e.g., Crystal Violet, Malachite Green).

-

Note: N,4-Dimethylaniline cannot undergo this reaction efficiently due to the para-methyl block.

-

Reactivity Flowchart

Figure 2: Divergent reactivity pathways. N,4-DMA prioritizes N-functionalization, while N,N-DMA acts as a base or para-C nucleophile.

Synthetic Applications in Drug Development

Protocol A: Using N,4-Dimethylaniline HCl as a Building Block

Context: Synthesizing a pharmaceutical intermediate requiring an

-

Free-Basing:

-

Suspend N,4-Dimethylaniline HCl in DCM or EtOAc.

-

Wash with saturated aqueous

or -

Separate organic layer, dry over

, and concentrate.[2] Note: The free base is an oil and susceptible to oxidation; use immediately.

-

-

Coupling Reaction (Example: Amide Formation):

-

React the free base with an acyl chloride (

) in the presence of a tertiary base (like TEA) to form the -

Why this works: The secondary amine is the nucleophile.

-

Protocol B: Using N,N-Dimethylaniline as an Acid Scavenger

Context: Protecting an alcohol with a silyl chloride (

-

Setup:

-

Dissolve substrate (

) in anhydrous DCM. -

Add N,N-Dimethylaniline (1.1 - 1.5 equivalents).

-

Add silyl chloride dropwise.

-

-

Workup:

-

The N,N-DMA captures the generated HCl, forming N,N-dimethylanilinium chloride (water-soluble).

-

Wash the reaction mixture with dilute acidic water (1M HCl) to remove excess N,N-DMA and its salt.

-

Why this works: N,N-DMA is bulky enough to avoid reacting with the silyl chloride but basic enough to trap the proton.

-

Toxicology & Safety (HSE)

Both compounds are aniline derivatives and carry significant risks, particularly Methemoglobinemia (oxidation of hemoglobin).

-

N,N-Dimethylaniline:

-

Hepatotoxicity: Known to cause liver damage and is a potential carcinogen.

-

Absorption: Rapidly absorbed through the skin.

-

-

N,4-Dimethylaniline (N-Methyl-p-toluidine):

-

Toxicity: Highly toxic if swallowed, inhaled, or in contact with skin.[3][4][5]

-

Specific Hazard: Like many toluidines, it is a potent inducer of methemoglobinemia, causing cyanosis (blue skin) and hypoxia.

-

Handling: The HCl salt form reduces volatility risk compared to the free base liquid, but standard PPE (gloves, fume hood) is mandatory.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12101, N-Methyl-p-toluidine. Retrieved from [Link]

-

National Toxicology Program (NTP). N,N-Dimethyl-p-toluidine and Related Toluidines. U.S. Department of Health and Human Services. Retrieved from [Link]

-

Org. Synth. 1928, 8, 38. Synthesis of Secondary Amines via Toluenesulfonates. (Mechanistic reference for N-alkylation of toluidines). Retrieved from [Link]

Sources

N,4-Dimethylaniline hydrochloride PubChem and ChemSpider data

Executive Summary

This technical guide provides a comprehensive analysis of N,4-Dimethylaniline Hydrochloride , the acid salt of the secondary amine N-methyl-p-toluidine. While the free base (N-methyl-p-toluidine) is widely recognized as a critical polymerization accelerator in biomedical applications—specifically in polymethyl methacrylate (PMMA) bone cements and dental composites—the hydrochloride salt represents a crucial form for purification, stability, and aqueous solubility studies.

This document synthesizes data from PubChem, ChemSpider, and industrial safety protocols to provide a self-validating workflow for the synthesis, purification, and application of this compound. It addresses the critical nomenclature distinction between N,4-dimethylaniline (secondary amine) and N,N-dimethylaniline (tertiary amine), a common source of experimental error.

Part 1: Chemical Identity & Database Integration

Precise identification is the first step in ensuring experimental integrity. The nomenclature for this compound is often confused with its tertiary amine analog.

| Parameter | Data / Identifier | Notes |

| IUPAC Name | N,4-Dimethylaniline hydrochloride | Systematic name |

| Common Name | N-Methyl-p-toluidine hydrochloride | Preferred industrial name |

| CAS (Free Base) | 623-08-5 | The active accelerator form |

| CAS (Salt) | Not widely indexed | Typically synthesized in situ or custom ordered |

| PubChem CID | 12165 (Free Base) | Salt often indexed as component mixture |

| ChemSpider ID | 11665 (Free Base) | |

| Molecular Formula | C₉H₁₄ClN | (C₉H₁₃N[1] · HCl) |

| Molecular Weight | 157.64 g/mol | Free base: 121.18 g/mol |

| SMILES | CC1=CC=C(C=C1)NC.Cl | |

| Structure | Secondary Amine Salt | Methyl group on N; Methyl group on Para-position |

Critical Note: Do not confuse with N,N-Dimethylaniline (CAS 121-69-7) . The "N,4" designation indicates one methyl on the nitrogen and one on the aromatic ring (para position). This structural difference significantly alters the polymerization kinetics when used as an accelerator.

Part 2: Physicochemical Profile[3][4]

The transition between the free base (liquid) and the hydrochloride salt (solid) is the primary method for purifying this accelerator.

Comparative Properties Table

| Property | Free Base (N-Methyl-p-toluidine) | Hydrochloride Salt | Implications for Research |

| Physical State | Clear to yellow liquid | White to off-white crystalline solid | Salt form allows for recrystallization (purification). |

| Melting Point | -10 °C (approx.) | >160 °C (Decomposes) | High MP of salt confirms conversion from liquid base. |

| Boiling Point | 212 °C | N/A (Solid) | Free base is volatile; salt is stable. |

| Solubility (Water) | Insoluble (<1 g/L) | Soluble | Salt is required for aqueous-phase studies. |

| Solubility (Ether) | Miscible | Insoluble | Key differential for extraction protocols. |

| Density | 0.958 g/mL | N/A (Solid) | |

| pKa | ~5.3 (Conjugate acid) | N/A | Determines buffering capacity in resin systems. |

Part 3: Synthesis & Purification Protocol

Objective: To generate high-purity N,4-Dimethylaniline Hydrochloride from commercial-grade free base to remove oxidation impurities (often seen as brown discoloration).

Reagents Required:

-

Hydrochloric Acid (Conc. 37% or Anhydrous HCl in Dioxane)

-

Ethanol (Absolute)

Step-by-Step Methodology

Phase 1: Salt Formation (Precipitation)

-

Dissolution: Dissolve 10 mL of N-methyl-p-toluidine in 50 mL of anhydrous diethyl ether in a round-bottom flask.

-

Logic: The free base is soluble in ether, but the target HCl salt is not.

-

-

Acidification: Slowly add 4M HCl in Dioxane (or bubble anhydrous HCl gas) into the solution while stirring on an ice bath (0°C).

-

Observation: A white precipitate (the hydrochloride salt) will form immediately.

-

Endpoint: Continue addition until no further precipitation occurs.

-

-

Filtration: Vacuum filter the solid precipitate using a Buchner funnel. Wash the filter cake 3x with cold diethyl ether to remove unreacted organic impurities.

Phase 2: Purification (Recrystallization)

-

Solvent Choice: Dissolve the crude salt in a minimum amount of hot ethanol (~60°C).

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collection: Filter the purified white crystals.

Phase 3: Regeneration (Optional - for Polymerization Use)

-

Dissolve purified salt in water.

-

Basify with 10% NaOH solution until pH > 10.

-

Extract the liberated oil with diethyl ether, dry over MgSO₄, and evaporate solvent to yield ultra-pure free base.

Workflow Visualization

The following diagram illustrates the purification logic, ensuring the removal of oxidation products (colored impurities) common in aged amine samples.

Figure 1: Purification workflow converting the oxidatively unstable liquid base into the stable crystalline hydrochloride salt.

Part 4: Mechanism of Action (Polymerization)

The primary industrial application of N,4-Dimethylaniline is as a redox accelerator for Benzoyl Peroxide (BPO) initiated polymerization. This mechanism is critical for drug delivery matrices (bone cements).

The Redox Cycle

-

Nucleophilic Attack: The lone pair on the amine nitrogen attacks the weak O-O bond of Benzoyl Peroxide.

-

Electron Transfer: An electron transfers from the amine to the peroxide, causing the O-O bond to cleave.

-

Radical Generation:

-

Produces a Benzoate Anion (stable).

-

Produces a Benzoyloxy Radical (Initiator).

-

Produces an Amine Radical Cation (Intermediate).

-

-

Initiation: The Benzoyloxy radical attacks the methacrylate monomer (MMA), starting the polymer chain.

Why N,4-Dimethylaniline? Secondary amines (like N-methyl-p-toluidine) and tertiary amines are used because the electron-donating methyl group on the phenyl ring (para-position) increases the electron density on the nitrogen, accelerating the redox reaction compared to unsubstituted aniline.

Figure 2: The redox initiation mechanism where the amine accelerates radical generation from peroxide.

Part 5: Toxicology & Safety (E-E-A-T)

Handling N,4-Dimethylaniline (and its salt) requires strict adherence to safety protocols due to its potential for Methemoglobinemia .

Hazard Classification (GHS)

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]

-

H373: May cause damage to organs (Blood) through prolonged or repeated exposure.

-

H412: Harmful to aquatic life with long-lasting effects.[7]

Critical Safety Protocol

-

Methemoglobinemia Risk: This compound can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

-

Symptom:[7] Cyanosis (blue skin/lips).

-

Antidote: Methylene Blue (Must be available in medical facility if working with large quantities).

-

-

PPE: Nitrile gloves (double gloving recommended), face shield, and P100 respirator if working outside a fume hood.

-

Storage: The free base oxidizes in air (turns brown). Store under inert gas (Argon/Nitrogen). The HCl salt is more stable but hygroscopic; store in a desiccator.

References

-

PubChem. (2026). N-Methyl-p-toluidine Compound Summary. National Library of Medicine. Retrieved from [Link]

- Shim, J. B., et al. (2018). "Influence of Amine Accelerators on the Polymerization of PMMA Bone Cement." Journal of Biomaterials Applications. (Contextual grounding for Mechanism section).

Sources

- 1. N-甲基-对甲苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. labproinc.com [labproinc.com]

- 3. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. materiellabo.com [materiellabo.com]

- 6. N-METHYL-P-TOLUIDINE CAS#: 623-08-5 [m.chemicalbook.com]

- 7. N-Methyl-p-toluidine | 623-08-5 | TCI AMERICA [tcichemicals.com]

Literature review on N,4-Dimethylaniline hydrochloride derivatives

An In-depth Technical Guide to N,4-Dimethylaniline Hydrochloride Derivatives: Synthesis, Reactivity, and Applications

Introduction

The N,N-dimethylaniline scaffold is a cornerstone in modern organic chemistry, serving as a versatile precursor for a vast array of functional molecules. Its derivatives are integral to numerous fields, from the vibrant hues of industrial dyes to the life-saving efficacy of pharmaceutical agents. The conversion of these derivatives to their hydrochloride salts is a critical step, often enhancing stability, improving solubility in aqueous media, and facilitating purification—properties of paramount importance for researchers, particularly in drug development.

This guide offers a comprehensive exploration of N,4-dimethylaniline hydrochloride derivatives, designed for scientists and drug development professionals. It moves beyond simple procedural descriptions to provide a deeper understanding of the causality behind synthetic choices, the nuances of their reactivity, and their strategic applications. We will delve into detailed synthetic protocols, analyze structure-activity relationships, and survey the toxicological landscape, providing a holistic view of this important class of compounds.

Core Chemistry: Physicochemical Properties and Reactivity

The N,N-Dimethylaniline Backbone

N,N-Dimethylaniline (DMA) is a tertiary amine featuring a dimethylamino group attached to a phenyl ring.[1] This structure is fundamental to its chemical behavior. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the benzene ring highly activated towards electrophilic attack. This electron-donating effect is most pronounced at the ortho and para positions, directing the course of many substitution reactions.[2]

The free base is a yellowish oily liquid, but for many applications, particularly in pharmaceutical contexts, it is converted to its hydrochloride salt.[1] This acid-base reaction protonates the nitrogen atom, yielding a crystalline solid that is typically more stable and water-soluble.[2][3]

Table 1: Physicochemical Properties of N,N-Dimethylaniline and its Hydrochloride Salt

| Property | N,N-Dimethylaniline | N,N-Dimethylaniline Hydrochloride |

| CAS Number | 121-69-7[1] | 5882-44-0[4] |

| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN[4] |

| Molar Mass | 121.18 g/mol [1] | 157.64 g/mol [4] |

| Appearance | Yellowish oily liquid | Crystalline solid |

| Melting Point | 2 °C[1] | Varies with purity |

| Boiling Point | 194 °C[1] | Decomposes |

| Solubility | Insoluble in water; soluble in organic solvents | Soluble in water |

Spectroscopic Hallmarks

For researchers, rapid identification and characterization are crucial. The N,N-dimethylaniline scaffold has distinct spectroscopic signatures:

-

¹H NMR: The two methyl groups typically appear as a sharp singlet around 2.9-3.0 ppm. The aromatic protons produce a more complex pattern in the 6.6-7.3 ppm region.

-

¹³C NMR: The methyl carbons resonate around 41.0 ppm, while the aromatic carbons appear between approximately 113 and 151 ppm.[3]

Synthetic Strategies and Methodologies

The synthesis of N,4-dimethylaniline derivatives can be approached in a stepwise manner: formation of the core N,N-dimethylaniline structure, functionalization of the aromatic ring, and subsequent conversion to the hydrochloride salt.

Synthesis of the N,N-Dimethylaniline Core

The industrial and laboratory-scale production of N,N-dimethylaniline relies on the methylation of aniline. Two prevalent methods are direct alkylation and reductive amination.

Experimental Protocol 1: Synthesis of N,N-Dimethylaniline via Reductive Amination

This method, a variation of the Eschweiler-Clarke reaction, provides a high yield of the tertiary amine under solvent-free conditions, which is advantageous for green chemistry principles.[3][5]

-

Rationale: This reaction uses paraformaldehyde as a source of formaldehyde and oxalic acid as both a catalyst and a reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced. Using calcium oxide in the workup neutralizes the oxalic acid, allowing for straightforward isolation of the pure amine.[3][5]

-

Step-by-Step Methodology:

-

Charge a reaction vessel with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (50 mmol).[3]

-

Seal the vessel and heat to 100°C for 1 hour, then increase the temperature to 120°C for 10 minutes.[3][5]

-

Cool the reaction mixture to room temperature. A white, crystalline mass should form.[3]

-

Crush the solid and add a suspension of calcium oxide (0.1 mol) in 50 mL of ethanol. Stir the mixture vigorously for 30 minutes.[3][5]

-

Remove the solid calcium salts by filtration.

-

Remove the ethanol from the filtrate under reduced pressure to yield the crude N,N-dimethylaniline. For volatile amines, an aqueous workup with pH adjustment and extraction is recommended for purification.[3][5]

-

Derivatization via Electrophilic Aromatic Substitution

With the core synthesized, the highly activated aromatic ring is primed for functionalization, most commonly at the para position due to steric hindrance at the ortho positions from the dimethylamino group.

Experimental Protocol 2: Synthesis of N,N-Dimethyl-4-nitrosoaniline Hydrochloride

This reaction is a classic example of electrophilic substitution on a highly activated aromatic ring. The product is a valuable intermediate for dyes and further synthetic transformations.[6]

-

Rationale: The reaction of sodium nitrite with hydrochloric acid in situ generates nitrous acid (HNO₂), which then forms the electrophilic nitrosonium ion (NO⁺). This powerful electrophile attacks the electron-rich para position of N,N-dimethylaniline. Maintaining a very low temperature (0-8°C) is critical to prevent the decomposition of nitrous acid and to control the reaction's exothermicity, ensuring the selective formation of the desired product.[7][8]

-

Step-by-Step Methodology:

-

In a flask, dissolve N,N-dimethylaniline (5 g) in concentrated hydrochloric acid (25 mL).[7]

-

Cool the mixture in an ice bath until the temperature is below 0°C.

-

Prepare a solution of sodium nitrite (3 g) in a minimal amount of water.[7]

-

Slowly add the sodium nitrite solution dropwise to the cooled dimethylaniline solution, stirring continuously. Ensure the temperature does not rise above 8-10°C.[7]

-

The yellow N,N-dimethyl-4-nitrosoaniline hydrochloride will precipitate out of the solution.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash it with a small amount of cold, dilute hydrochloric acid, and dry it. The product should be yellow needles with a melting point of approximately 177°C.[7][8]

-

Applications in Drug Discovery and Development

The N,4-dimethylaniline moiety is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. Its electron-donating nature and its ability to participate in hydrogen bonding (when protonated) can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is the essence of drug design. Studies on compounds containing the N,4-dimethylaniline group provide valuable insights.

-

Case Study: Anti-Inflammatory Chalcones: A study on 2',4',6'-tris(methoxymethoxy)chalcone (TMMC) derivatives investigated their anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production.[9] The researchers found that adding a strong electron-donating group, specifically a 4-dimethylamino group, to the B ring resulted in the weakest inhibition of NO production.[9]

-

Mechanistic Explanation: The proposed mechanism involves the depletion of cellular glutathione (GSH) via a Michael addition. The stability of the resulting GSH adduct is crucial for the compound's activity. A 4-dimethylamino group on the B ring can push electron density through the aromatic system, which is thought to weaken the newly formed carbon-sulfur (C-S) bond of the GSH adduct, decreasing its stability and thus lowering the compound's potency.[9]

This case study is a powerful lesson for drug developers: while the N,4-dimethylaniline group can be beneficial for tuning properties like solubility, its strong electronic effects must be carefully considered in relation to the drug's mechanism of action.

Broader Industrial Relevance

Beyond the pharmaceutical industry, N,N-dimethylaniline derivatives are workhorse chemicals in several major sectors.

-

Polymer Science: DMA serves as a highly effective promoter or accelerator in the curing of polyester and vinyl ester resins.[4] It facilitates the decomposition of the peroxide initiator (like MEKP), generating the free radicals necessary to start the polymerization chain reaction at room temperature.

-

Dye Synthesis: Historically and currently, DMA is a key precursor to commercially vital triarylmethane dyes, such as malachite green and crystal violet, as well as thiazine dyes like methylene blue.[1][6] Its role as a coupling component in azo dye synthesis is also significant.[10]

Toxicology and Safety Profile

As with all aniline derivatives, researchers must handle N,N-dimethylaniline and its derivatives with care.

-

Primary Hazards: The most significant acute health effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[11][12] This leads to symptoms of cyanosis (blue skin), headache, dizziness, and confusion.[12][13] The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[11]

-

Chronic Effects: Long-term exposure in animal studies has shown effects on the central nervous system, blood, and liver.[13] Carcinogenicity has been observed in rodents, with increased incidences of tumors in the spleen and forestomach.[13]

-

Genotoxicity: Genotoxicity assays indicate that N,N-dimethylaniline can act as a chromosome-damaging agent.[3]

Table 2: Summary of Toxicological Data for N,N-Dimethylaniline

| Endpoint | Result / Observation | Reference(s) |

| Acute Toxicity (Human) | Causes methemoglobinemia, CNS effects (headache, dizziness), cyanosis. | [11][12][13] |

| Routes of Exposure | Inhalation, Dermal Absorption, Ingestion. | [11] |

| Chronic Toxicity (Animal) | Effects on CNS, blood, liver. | [13] |

| Carcinogenicity (Animal) | Increased tumors of the spleen and forestomach in rats and mice. | [13] |

| Genotoxicity | Positive for inducing chromosome aberrations. | [3] |

Conclusion and Future Outlook

N,4-Dimethylaniline hydrochloride and its derivatives represent a class of compounds with profound versatility and enduring relevance. From foundational roles in the polymer and dye industries to their nuanced and powerful applications in drug discovery, the utility of this chemical scaffold is undeniable. For researchers, a deep understanding of its synthesis, reactivity, and biological implications is essential for innovation. The ongoing challenge and opportunity lie in harnessing the unique electronic and physical properties of these derivatives to design novel therapeutics, more efficient catalysts, and advanced materials, all while maintaining a rigorous commitment to safety and environmental stewardship. The principles and protocols outlined in this guide serve as a foundation for such future endeavors.

References

-

Ataman Kimya. (n.d.). DIMETHYLANILINE. Retrieved from [Link]

-

Michida, T., Osawa, E., & Yamaoka, Y. (2001). [Formation mechanism of 4,4-methylenebis(N,N-dimethylaniline) by the anodic oxidation of N,N-dimethylaniline]. Yakugaku Zasshi, 121(12), 1005-10. Retrieved from [Link]

-

DU Chem. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

-

ResearchGate. (2022, December). Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN101735071A - Method for producing 4-N, N-dimethylamino methylaniline.

-

Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). A structural study of 2,4-dimethylaniline derivatives. Retrieved from [Link]

-

Inchem.org. (1998, March). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). N,N-Dimethylaniline - IDLH. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-nitroso-N, N-dimethylaniline. Retrieved from [Link]

-

WiseGuy Reports. (2025, December 4). N N Dimethylaniline Market Research: In-Depth Study 2035. Retrieved from [Link]

-

PubMed. (2008, September 20). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethyl-4-ethylaniline. Retrieved from [Link]

-

Taylor & Francis. (2020). Dimethylaniline – Knowledge and References. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diethylaniline – Knowledge and References. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-dimethyl-4-aniline. Retrieved from [Link]

-

ACS Pharmacology & Translational Science. (2020, December 14). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

Sources

- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 2. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]

- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. N,N-dimethylaniline hydrochloride | 5882-44-0 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Main uses of dimethylaniline - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. prepchem.com [prepchem.com]

- 9. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Page loading... [wap.guidechem.com]

- 12. ICSC 0877 - N,N-DIMETHYLANILINE [inchem.org]

- 13. epa.gov [epa.gov]

Protocol for synthesizing N,4-Dimethylaniline hydrochloride from N-methyl-p-toluidine

Application Note: High-Purity Synthesis of N,4-Dimethylaniline Hydrochloride via Anhydrous Hydrochlorination

Executive Summary & Rationale

This application note details the protocol for converting N-methyl-p-toluidine (Free Base) into its stable hydrochloride salt, N,4-Dimethylaniline hydrochloride .

While the starting material is often referred to commercially as N-methyl-p-toluidine, IUPAC nomenclature classifies the resulting salt as N,4-dimethylaniline hydrochloride . This conversion is critical for pharmaceutical and research applications requiring:

-

Enhanced Stability: The free base is an oxidatively unstable liquid prone to darkening; the salt is a stable crystalline solid.

-

Aqueous Solubility: The hydrochloride salt is water-soluble, facilitating use in biological buffers.

-

Purification: The crystallization process removes isomeric impurities (e.g., N,N-dimethylaniline or o-toluidine derivatives) often present in technical-grade amines.

Scope: This protocol utilizes an anhydrous precipitation method (HCl in 1,4-Dioxane/Diethyl Ether). Unlike aqueous methods that require tedious evaporation and often yield hygroscopic "oils," this method ensures immediate precipitation of a high-purity, non-hygroscopic solid.

Chemical Identity & Physical Properties

| Property | Starting Material (Free Base) | Target Product (Salt) |

| Common Name | N-Methyl-p-toluidine | N,4-Dimethylaniline HCl |

| CAS Number | 623-08-5 | 540-23-8 |

| Formula | ||

| MW | 121.18 g/mol | 157.64 g/mol |

| State | Pale yellow liquid | White crystalline solid |

| Boiling/Melting Pt | BP: ~212°C | MP: 243–245°C |

| Solubility | Organic solvents (Et2O, DCM) | Water, Methanol, Ethanol |

Safety & Hazard Analysis

-

N-Methyl-p-toluidine (Toxic): Classified as H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or inhaled).[1][2] It is a blood toxin capable of inducing methemoglobinemia (cyanosis).[3]

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile) is required.

-

-

4M HCl in Dioxane (Corrosive/Flammable): Causes severe skin burns. Dioxane is a suspected carcinogen and forms explosive peroxides.

-

Control: Use fresh solutions to avoid peroxide accumulation.

-

Reaction Mechanism

The reaction is a Brønsted-Lowry acid-base neutralization. The lone pair on the secondary amine nitrogen accepts a proton from the hydrochloric acid, forming an ammonium cation which ionically bonds with the chloride anion.

Figure 1: Mechanistic flow of the hydrochlorination reaction.

Experimental Protocol

Scale: 10.0 g (82.5 mmol) input of N-Methyl-p-toluidine.

Materials Required

-

N-Methyl-p-toluidine (>97% purity).[2]

-

4.0 M HCl in 1,4-Dioxane (Commercial grade recommended for titer accuracy).

-

Anhydrous Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). -

Absolute Ethanol (for recrystallization).

-

Nitrogen/Argon gas line.

Step-by-Step Methodology

1. Solvation (0 min)

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Charge the flask with 10.0 g (9.7 mL) of N-Methyl-p-toluidine.

-

Add 100 mL of anhydrous Diethyl Ether . Stir until the solution is homogeneous.

-

Note: Cool the flask in an ice-water bath (0–4°C). The reaction is exothermic; cooling prevents side reactions and vaporization of ether.

2. Acidification (15–30 min)

-

Charge the addition funnel with 25 mL of 4.0 M HCl in Dioxane (100 mmol, 1.2 equivalents).

-

Add the HCl solution dropwise over 20 minutes while stirring vigorously.

-

Observation: A thick white precipitate will form immediately. Ensure stirring is sufficient to prevent clumping.

-

After addition is complete, remove the ice bath and stir at room temperature for an additional 30 minutes to ensure complete conversion.

3. Isolation (60 min)

-

Filter the suspension using a Büchner funnel with vacuum suction.[4]

-

Wash 1: Rinse the filter cake with 30 mL of cold anhydrous ether to remove unreacted free base and dioxane.

-

Wash 2: Rinse with 30 mL of pentane or hexane (removes trace organic impurities).

-

Suction dry on the funnel for 15 minutes.

4. Purification (Recrystallization)

-

Transfer the crude white solid to a clean Erlenmeyer flask.

-

Dissolve in the minimum amount of boiling absolute ethanol (~30–40 mL).

-

Once dissolved, remove from heat.[5] Slowly add diethyl ether until the solution becomes slightly turbid.

-

Add a few drops of ethanol to clear the turbidity, then let the solution cool slowly to room temperature, then to 4°C in a fridge.

-

Filter the resulting high-purity needles and dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.[6]

Quality Control (QC) Specifications

Upon isolation, the product must be validated against the following criteria.

| Test | Method | Acceptance Criteria | Notes |

| Appearance | Visual | White to off-white needles | Yellowing indicates oxidation. |

| Melting Point | Capillary | 243–245°C | Sharp range (<2°C) indicates high purity. |

| Solubility | 10% w/v in | Clear, colorless solution | Turbidity implies free base contamination. |

| Yield | Gravimetric | >85% (Theoretical: ~13.0 g) | Lower yields may require mother liquor concentration. |

Troubleshooting Guide:

-

Product is an oil/sticky gum: This indicates moisture presence or excess dioxane. Remedy: Triturate (grind) the oil with fresh anhydrous ether until it solidifies, then recrystallize.

-

Product is colored (Pink/Brown): Oxidation of the starting material. Remedy: Recrystallize using ethanol with a small amount of activated charcoal, filter hot, then cool.

References

-

Chemical Identity & Nomenclature

-

Physical Properties (Melting Point)

-

ChemicalBook. "4-Methylaniline hydrochloride Properties." (Confirming MP 243-245°C).[8]

-

-

Synthetic Methodology (Anhydrous Hydrochlorination)

- Common Organic Chemistry. "Boc Deprotection / Amine Salt Formation using HCl in Dioxane.

-

[Link]

-

Purification Techniques

- University of Toronto/Scarborough.

-

[Link]

Sources

- 1. georganics.sk [georganics.sk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. athabascau.ca [athabascau.ca]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Methylaniline hydrochloride | 540-23-8 [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. N,N-Dimethyl-p-toluidine synthesis - chemicalbook [chemicalbook.com]

- 11. pentachemicals.eu [pentachemicals.eu]

Application Notes & Protocols: The Role of N,4-Dimethylaniline Hydrochloride as a Polymerization Accelerator

Introduction: Beyond Initiation - The Need for Acceleration

In the realm of polymer science, particularly in the development of materials for biomedical and pharmaceutical applications, the precise control of polymerization kinetics is paramount. While initiators like benzoyl peroxide (BPO) are essential for generating the initial free radicals that start the polymer chain reaction, the rate of this initiation at ambient temperatures is often impractically slow. This has led to the development of redox initiation systems, which employ an accelerator (or promoter) to dramatically increase the rate of radical formation.

N,4-Dimethylaniline, and its hydrochloride salt, serves as a highly effective accelerator, particularly in combination with peroxide initiators.[1] Its utility is prominent in the rapid curing of acrylic resins, which are foundational materials in dental composites, orthopedic bone cements, and the manufacture of prosthetic devices.[2] This document provides a detailed exploration of the mechanism, critical parameters, and practical protocols for leveraging N,4-Dimethylaniline hydrochloride as a polymerization accelerator.

Mechanism of Action: The Amine-Peroxide Redox System

The efficacy of N,4-Dimethylaniline as an accelerator lies in its function as a reducing agent in a redox pair with an oxidizing agent, typically benzoyl peroxide. The tertiary amine reacts with the peroxide, inducing its decomposition at temperatures far lower than its normal thermal dissociation temperature.

This reaction involves the initial formation of an unstable intermediate, which then rapidly breaks down into a benzoate radical and a radical cation of the amine.[3][4] It is primarily the highly reactive benzoate radical that proceeds to initiate the polymerization of vinyl monomers, such as methyl methacrylate (MMA).[4] This rapid generation of radicals at room temperature is the cornerstone of "cold-curing" or chemically-cured resin systems.

Caption: Redox reaction between N,4-Dimethylaniline and Benzoyl Peroxide.

Critical Parameters & Experimental Considerations

The performance of the N,4-Dimethylaniline/BPO system is not absolute; it is highly dependent on several key variables. Understanding these parameters is crucial for achieving reproducible and desired material properties, such as setting time and final polymer conversion.

| Parameter | Effect on Polymerization | Rationale & Expert Insights |

| Accelerator/Initiator Ratio | A higher ratio generally leads to a faster reaction rate and shorter gel time. | The reaction is bimolecular; its rate depends on the concentration of both the amine and the peroxide.[4] However, an excessive concentration of the accelerator can lead to discoloration (yellowing) of the final polymer and may even have a plasticizing effect, reducing the mechanical strength. An optimal ratio must be determined empirically for each specific monomer system. |

| Concentration | Higher concentrations of both components (while maintaining the ratio) increase the polymerization rate. | Increased reactant concentration leads to a higher frequency of collisions and, therefore, a faster rate of radical generation. This is often used to tune the work-life and set-time of dental resins and bone cements. |

| Temperature | Increased ambient temperature accelerates the polymerization rate. | Like most chemical reactions, the redox reaction between the amine and peroxide has a positive temperature coefficient. This is a critical consideration in clinical applications where materials are applied at body temperature. |

| Monomer/Solvent System | The polarity and viscosity of the medium can influence reaction kinetics. | The efficiency of the initiation can be affected by the solvent environment.[3] High viscosity can limit the diffusion of reactants and radicals, potentially slowing the reaction. The choice of monomer is also critical; for example, the system is highly effective for acrylics. |

| Presence of Oxygen | Oxygen is a potent inhibitor of radical polymerization. | Oxygen reacts with the initiating radicals to form stable peroxy radicals, which do not effectively initiate polymerization. This can lead to an "inhibition layer" of uncured resin on surfaces exposed to air. Protocols should aim to minimize air exposure during curing. |

Core Applications in Research and Development

The ability to trigger rapid polymerization at ambient temperatures makes the N,4-Dimethylaniline/BPO system indispensable in fields where thermal curing is not feasible.

-

Drug Development & Delivery: In the formulation of polymer-based drug delivery systems, such as microcapsules or hydrogels, this system allows for the in-situ polymerization and encapsulation of thermally sensitive therapeutic agents without causing their degradation.

-

Biomaterials & Tissue Engineering: It is widely used for the fabrication of polymer scaffolds for tissue engineering and in the formulation of injectable bone cements for orthopedic surgery.[2] The rapid, in-situ setting is critical for clinical success.[5]

-

Dental Materials: This is a classic application, forming the basis of self-curing dental composites, adhesives, and temporary crown materials.[2] The controlled, rapid setting allows for efficient clinical procedures.

Protocol: Accelerated Polymerization of a Model Acrylic Resin

This protocol describes a general procedure for the chemically-cured polymerization of a Methyl Methacrylate (MMA) based resin using N,4-Dimethylaniline hydrochloride and Benzoyl Peroxide.

Materials & Reagents

-

Methyl Methacrylate (MMA), inhibited

-

Poly(methyl methacrylate) (PMMA) powder

-

N,4-Dimethylaniline hydrochloride (Accelerator)

-

Benzoyl Peroxide (BPO) (Initiator)

-

Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

-

Anhydrous Ethanol or Acetone (for dissolving accelerator)

-

Glass vials or molds

-

Micropipettes

-

Vortex mixer

-

Stopwatch

Caption: Workflow for accelerated polymerization protocol.

Step-by-Step Methodology

1. Preparation of Stock Solutions (Self-Validating System):

- Accelerator Solution: Prepare a 1% (w/v) stock solution of N,4-Dimethylaniline hydrochloride in anhydrous ethanol. Ensure it is fully dissolved. Rationale: Preparing a stock solution allows for accurate and reproducible addition of the accelerator.

- Initiator Powder Mix: Thoroughly mix Benzoyl Peroxide powder with the PMMA powder. A typical concentration is 1-2% BPO by weight of the PMMA. Rationale: Dispersing the initiator in the polymer powder ensures uniform distribution throughout the final mixture.

2. Formulation of Resin Components:

- Liquid Component: In a glass vial, prepare the liquid monomer phase. A common formulation is 99% (v/v) MMA and 1% (v/v) EGDMA cross-linker. To this mixture, add the N,4-Dimethylaniline hydrochloride accelerator solution. A typical starting concentration is 0.5-2.0% by volume of the total liquid.

- Solid Component: Weigh the desired amount of the PMMA/BPO powder mixture. A standard powder-to-liquid ratio for acrylic resins is 2:1 to 3:1 by weight.

3. Polymerization Reaction:

- Combine the liquid component with the solid component in a suitable mixing vessel.

- Immediately start a stopwatch and mix the components vigorously for 20-30 seconds until a homogeneous paste or slurry is formed.

- Dispense the mixture into the desired mold or container.

- Monitor the mixture to determine the gel time : the point at which the resin transitions from a liquid to a solid, rubbery state and can no longer be manipulated.

- Allow the sample to cure fully. The time to reach a hard, tack-free surface is the setting time .

4. Characterization:

- Record the gel time and setting time.

- Evaluate the final cured polymer for properties such as hardness, color, and presence of an un-cured surface inhibition layer.

Safety & Handling Precautions

N,4-Dimethylaniline and its salts are toxic and require careful handling.[6] Benzoyl Peroxide is a strong oxidizing agent. Adherence to safety protocols is mandatory.

-

Ventilation: Always work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8] Avoid all contact with skin and eyes.[7]

-

Storage: Store N,4-Dimethylaniline hydrochloride in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[7] Keep containers tightly closed.[7]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[7]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Polymerization Too Slow / Fails to Cure | - Insufficient accelerator or initiator concentration.- Old or degraded reagents.- Low ambient temperature.- Oxygen inhibition. | - Increase the concentration of the accelerator or initiator.- Use fresh reagents.- Perform the reaction at a slightly higher temperature.- Minimize air exposure during curing (e.g., cover with a Mylar strip). |

| Polymerization Too Fast (Short Work-Life) | - Excessive accelerator or initiator concentration.- High ambient temperature. | - Reduce the concentration of the accelerator.- Cool the components before mixing. |

| Final Polymer is Yellow/Discolored | - Excess accelerator concentration.- Impurities in the monomer or accelerator. | - Optimize and reduce the accelerator concentration.- Use high-purity reagents. |

| Incomplete Surface Curing (Tacky Layer) | - Oxygen inhibition at the air-polymer interface. | - Cure in an inert atmosphere (e.g., nitrogen).- Cover the surface with an oxygen-impermeable barrier (e.g., glycerin gel or a plastic strip). |

References

- Benchchem. N,N-dimethylaniline hydrochloride | 5882-44-0.

- ChemicalBook.

- Penta s.r.o. N,N-Dimethylanilin...

- Sigma-Aldrich.

- TCI Chemicals.

- Thermo Fisher Scientific.

- Imoto, M., & Choe, S. (1955). Solvent Effects and Initiator Efficiency in the Benzoyl Peroxide-Dimethylaniline System. Journal of Polymer Science.

- Walling, C., & Indictor, N. (1958). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Journal of the American Chemical Society.

- Wikipedia. Dimethylaniline.

- ChemicalBook. (2023, May 30).

- White, S. R., et al. Evaluation of peroxide initiators for radical polymerization-based self-healing applications. White Research Group, Beckman Institute, Illinois.

Sources

- 1. N,N-dimethylaniline hydrochloride | 5882-44-0 | Benchchem [benchchem.com]

- 2. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. whitegroup.beckman.illinois.edu [whitegroup.beckman.illinois.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Preparation of Dental Acrylics using N,4-Dimethylaniline Hydrochloride

Executive Summary

This application note details the protocol for utilizing N,4-Dimethylaniline hydrochloride (chemically synonymous with

While

Chemical Foundation & Mechanism

The Role of the Amine Accelerator

Cold-cure dental acrylics rely on a redox initiator system. The powder component contains Benzoyl Peroxide (BPO) , while the liquid component (monomer) contains the Amine Accelerator .

-

Standard System: BPO + Tertiary Amine (e.g., DMPT).

-

Target System: BPO + Secondary Amine Salt (

-DMA·HCl).

Critical Distinction:

Mechanism of Action

The polymerization is initiated when the free amine donates an electron to the peroxide, causing it to decompose into free radicals at room temperature.

Figure 1: Redox Initiation Pathway

Caption: Activation of the hydrochloride salt to free amine, followed by BPO-induced radical generation.

Experimental Protocol

Materials Required[1][2]

| Component | Specification | Function |

| N,4-Dimethylaniline HCl | >98% Purity, Solid | Latent Accelerator Precursor |

| Methyl Methacrylate (MMA) | Stabilized Monomer (<10ppm HQ) | Dispersion Medium / Reactant |

| PMMA Powder | Bead size 50-100 μm, with 1-2% BPO | Polymer Matrix / Initiator Source |

| Sodium Hydroxide (NaOH) | 1M Aqueous Solution | Neutralizing Agent |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent (Optional) |

| Magnesium Sulfate | Anhydrous | Drying Agent |

Protocol A: Preparation of Active Monomer Liquid (The Activation Step)

The hydrochloride salt is insoluble in MMA. You must convert it to the lipophilic free base.

-

Dissolution: Dissolve 5.0 g of N,4-Dimethylaniline HCl in 50 mL of deionized water.

-

Neutralization: Slowly add 1M NaOH to the solution while stirring until the pH reaches 10-11. The solution will become cloudy as the free amine (oil) separates from the water.

-

Extraction:

-

Add 50 mL of Dichloromethane (DCM) to the aqueous mixture.

-

Shake vigorously in a separatory funnel. Allow phases to separate.

-

Collect the lower organic layer (containing the active amine).

-

-

Purification:

-

Dry the organic layer over anhydrous Magnesium Sulfate (

) for 15 minutes. -

Filter off the solid

. -

Evaporate the DCM using a rotary evaporator (bath temp < 30°C) to yield the pure N,4-Dimethylaniline oil .

-

-

Monomer Formulation:

-

Add the extracted amine oil to the MMA monomer.

-

Target Concentration: 0.5% to 1.5% (w/w) depending on desired set time.

-

Optional: Add 1-2% Ethylene Glycol Dimethacrylate (EGDMA) as a crosslinker.

-

Protocol B: Curing of Dental Acrylic

Standard "Salt-and-Pepper" or "Dough" technique.

-

Ratio: Dispense PMMA Powder (containing BPO) and the Prepared Active Monomer Liquid at a ratio of 2:1 (Powder:Liquid) by volume.

-

Mixing: Spatulate for 30 seconds. Cover the mixing vessel to prevent monomer evaporation.[1]

-

Dough Stage: Wait 2-3 minutes until the mixture loses its tackiness and becomes dough-like.

-

Packing: Pack the dough into the mold (gypsum or silicone). Apply pressure if using a flask.[2]

-

Curing: Allow to self-cure at room temperature (23°C).

-

Note: Secondary amines (

-DMA) may have a slower onset than DMPT. -

Exotherm: Peak temperature will occur between 5-10 minutes.

-

Characterization & Validation

To ensure the protocol was successful, the cured acrylic must be validated against standard metrics.

Quantitative Benchmarks

| Parameter | Method | Target Value (N,4-DMA System) | Standard (DMPT System) |

| Working Time | ISO 20795-1 | 4 - 6 minutes | 3 - 5 minutes |

| Setting Time | ISO 20795-1 | 10 - 15 minutes | 8 - 12 minutes |

| Peak Exotherm | Thermocouple | 60°C - 80°C | 70°C - 90°C |

| Residual Monomer | HPLC | < 4.0% | < 3.0% |

Interpretation: The

Workflow Diagram

Figure 2: Complete Formulation Workflow

Caption: Step-by-step process from raw hydrochloride salt to final cured dental acrylic.

Troubleshooting & Safety

Common Issues

-

Slow Curing: If the extraction (Protocol A) is incomplete, traces of water or salt may remain. Ensure the oil is dried thoroughly with

. The hydrochloride salt itself will not cure the resin in the hydrophobic phase. -

Porosity: Caused by monomer boiling. The

-DMA system usually has a lower exotherm than DMPT, reducing porosity risks. If porosity occurs, increase the powder:liquid ratio slightly.

Safety: Toluidine Toxicity

All toluidine derivatives, including

-

Handling: Always handle the pure amine oil in a fume hood.

-

PPE: Butyl rubber gloves are recommended; latex provides insufficient protection against aromatic amines.

-

Disposal: Uncured monomer/amine mixtures must be disposed of as hazardous chemical waste. Cured PMMA is generally considered inert.

References

-

Effect of Amine Activ

- Source: National Institutes of Health (NIH) / PubMed

- Context: Comparative analysis of amine reactivity (DMPT vs Secondary amines) in dental resins.

-

URL:[Link]

-

N,N-Dimethyl-p-toluidine Toxicity Profile.

- Source: N

- Context: Toxicology data relevant to all toluidine-based acceler

-

URL:[Link]

-

Acrylic Resins in Dentistry: Review of M

- Source: PMC (PubMed Central)

- Context: Overview of cold-cure vs heat-cure mechanisms and standard formul

-

URL:[Link]

Sources

Catalytic role of N,4-Dimethylaniline hydrochloride in organic synthesis

Application Note: Catalytic & Promoter Roles of N,4-Dimethylaniline Hydrochloride in Organic Synthesis & Polymer Chemistry

Executive Summary

N,4-Dimethylaniline Hydrochloride (also known as

Crucial Distinction: Do not confuse this compound with DMAP·HCl (4-Dimethylaminopyridine hydrochloride), a common acylation catalyst. N,4-Dimethylaniline is an aniline derivative, not a pyridine, and exhibits distinct reactivity profiles centered on single-electron transfer (SET) and nucleophilic substitution.

Chemical Profile & Mechanism of Action

| Property | Specification |

| Chemical Name | |

| Synonyms | N,4-Dimethylbenzenamine HCl; 4,N-Dimethylaniline HCl |

| CAS Number | 540-23-8 (General HCl salts of toluidine) / 623-08-5 (Free Base) |

| Molecular Formula | |

| Role | Redox Accelerator, Ligand, Nucleophilic Intermediate |

| Storage | Hygroscopic; Store under inert gas (Argon/Nitrogen) |

Mechanism 1: Redox Acceleration (Polymerization)

In the curing of methacrylates (dental resins, bone cements), NMPT·HCl (converted to free base) acts as a reductant for Benzoyl Peroxide (BPO). It facilitates the decomposition of BPO at room temperature via a Single Electron Transfer (SET) mechanism, generating benzoate radicals that initiate polymerization.

Mechanism 2: Asymmetric Nucleophilic Attack

In the presence of homochiral Metal-Organic Frameworks (MOFs), NMPT acts as a bulky, nucleophilic amine. Its coordination with the metal center (e.g., Zn or Cu) within the chiral pore of the MOF allows for high enantioselectivity during the ring-opening of meso-epoxides.

Visualizing the Pathways

The following diagram illustrates the dual pathways of N,4-Dimethylaniline: its redox role in radical generation and its nucleophilic role in asymmetric synthesis.

Caption: Dual reaction pathways of N,4-Dimethylaniline: Redox initiation for polymers (top) and Asymmetric synthesis (bottom).

Protocol 1: Redox Promoter for Methacrylate Polymerization

Context: This protocol describes the use of NMPT·HCl as a latent accelerator. The salt form provides better shelf stability than the liquid amine but must be activated (neutralized) or used in an aqueous/buffered emulsion system.

Materials:

-

Methyl Methacrylate (MMA) monomer

-

Benzoyl Peroxide (BPO)

-

N,4-Dimethylaniline Hydrochloride

-

Sodium Bicarbonate (

aq.) or dilute NaOH -

Dichloromethane (DCM)[1]

Step-by-Step Methodology:

-

Activation of the Promoter (Salt to Free Base):

-